tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate
Description
tert-Butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate (CAS: 2792155-61-2) is a chiral carbamate derivative featuring a cyclopropane core with a methyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . The (1R,2S) stereochemistry confers distinct spatial and electronic properties, making it valuable in asymmetric synthesis and medicinal chemistry as an intermediate for bioactive molecules.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-5-7(6)10-8(11)12-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
ZKLOWZYRIPLSEG-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Formation of the chiral 2-methylcyclopropyl amine or its precursor.
- Protection of the amine group as a tert-butyl carbamate (Boc-protection).
The stereochemical integrity of the cyclopropyl ring is crucial and is generally maintained by using enantiomerically pure starting materials or chiral catalysts.
Carbamate Formation via Boc Protection
The tert-butyl carbamate group is commonly introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This reaction proceeds efficiently to yield the Boc-protected amine with high purity and yield.
- Typical reaction conditions include:
- Solvent: Dichloromethane or tetrahydrofuran.
- Base: Triethylamine or sodium bicarbonate.
- Temperature: 0 °C to room temperature.
- Reaction time: 1–3 hours.
This method is well-established for protecting primary and secondary amines, including cyclopropyl amines, without racemization.
Synthesis of the Chiral 2-Methylcyclopropylamine Precursor
The chiral 2-methylcyclopropylamine moiety can be prepared by several methods:
- Asymmetric cyclopropanation of allylic amines or esters: This involves the stereoselective addition of carbenes to alkenes bearing amino or protected amino groups.
- Reduction of chiral cyclopropanecarboxylic acid derivatives: Using selective reduction methods to convert carboxylic acids or esters to the corresponding amines.
- Intramolecular decarboxylative amination of alkanoyloxycarbamates: A base-mediated process that allows conversion of alkanoyloxycarbamates to alkylamines with retention of stereochemistry under mild conditions. This method was reported by Li et al. (2018) and shows broad substrate scope and functional group tolerance.
Base-Mediated Intramolecular Decarboxylative Synthesis (Research Outcome)
Li et al. (2018) described an effective method for synthesizing alkylamines, including cyclopropylamines, via intramolecular decarboxylation of alkanoyloxycarbamates under base-mediated conditions.
-
- Base: Cesium carbonate (Cs2CO3) found optimal.
- Solvent: Acetonitrile (CH3CN).
- Temperature: 100 °C.
- Reaction time: 1 hour or more depending on substrate.
Yields: Up to 85% for model substrates.
- Mechanism: The reaction resembles a Curtius rearrangement, where the carbamate undergoes decarboxylation to form the amine.
- Advantages: Mild conditions, good stereochemical retention, broad substrate tolerance.
This method can be adapted to prepare this compound by starting from the appropriate alkanoyloxycarbamate precursor.
Industrial Scale Considerations and Improvements
A patent (EP3752488A1, 2019) describes a method for preparing related tert-butyl carbamate derivatives with improved reaction control and purity by using neutral forms of reagents to avoid viscosity increase in the reaction medium, which is critical for industrial scalability.
- Key features:
- Use of neutral reagents (rather than salts or acids/bases).
- Stirring times between 1 and 10 hours, optimized for yield and purity.
- Reaction monitoring by HPLC to determine optimal endpoint.
Though this patent focuses on a related compound with a cyclohexyl substituent, the principles of controlling reagent forms and reaction conditions are applicable to the preparation of this compound to enhance yield and purity on scale.
Data Table Summarizing Preparation Conditions and Outcomes
| Method | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, DCM/THF | 0 to 25 | 1–3 | >90 | Standard amine protection, stereoretentive |
| Base-Mediated Decarboxylation | Cs2CO3, CH3CN | 100 | 1–3 | 57–85 | Intramolecular decarboxylation, mild |
| Industrial Neutral Reagents | Neutral forms of reagents, stirring, HPLC monitoring | Variable | 1–10 | High | Improved purity and yield, scalable |
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex peptides .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structural features make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropyl ring and carbamate group play crucial roles in its binding affinity and specificity towards the target enzymes or receptors .
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Ring
Key Observations :
Functional Group Modifications Beyond Cyclopropane
Key Observations :
- Hydrogen Bonding: Hydroxyl () and amino () groups improve solubility and target engagement.
- Conformational Flexibility : Cyclopentane () and cyclohexane () rings reduce strain compared to cyclopropane, altering metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
